molecular formula C4H8O2S B15184918 trans-3,4-Dihydroxythiolane CAS No. 2657-70-7

trans-3,4-Dihydroxythiolane

Cat. No.: B15184918
CAS No.: 2657-70-7
M. Wt: 120.17 g/mol
InChI Key: WONPWMKTZAPWSP-QWWZWVQMSA-N
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Description

trans-3,4-Dihydroxythiolane: is a cyclic organic compound characterized by the presence of two hydroxyl groups attached to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dihydroxythiolane typically involves the regio- and diastereoselective synthesis methods. One such method includes the metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols, which affords trans-3,4-diaryldihydrocoumarins in good yields with high regio- and diastereoselectivities . This method is characterized by a wide substrate scope, good functional group tolerance, and efficiency on a gram scale.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of regio- and diastereoselective synthesis can be scaled up for industrial applications. The use of metal-free methodologies and efficient reaction conditions makes this compound a viable candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions: trans-3,4-Dihydroxythiolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s thiolane ring and hydroxyl groups make it reactive under different conditions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as selenoxide reagents.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of disulphide bonds, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry: In chemistry, trans-3,4-Dihydroxythiolane is used as a reagent for the formation of disulphide bonds in proteins. Its strong and selective oxidizing properties make it valuable for studying oxidative folding pathways of proteins .

Biology: In biological research, the compound’s ability to form disulphide bonds is utilized to study protein folding and stability. It is also used in the diagnosis of weakly folded structures and the identification of key intermediates in protein folding.

Medicine: The compound’s potential applications in medicine include its use as a diagnostic tool for studying protein misfolding diseases. Its ability to form disulphide bonds can be leveraged to develop therapeutic strategies for diseases involving protein misfolding and aggregation.

Industry: In industrial applications, this compound can be used in the synthesis of various organic compounds. Its regio- and diastereoselective synthesis methods make it a valuable intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which trans-3,4-Dihydroxythiolane exerts its effects involves the formation of disulphide bonds through oxidation reactions. The compound’s selenoxide form (DHS ox) acts as a strong and selective oxidant for thiol substrates, facilitating the rapid and quantitative formation of disulphide bonds . This process is crucial for the oxidative folding of proteins and the stabilization of their native structures.

Comparison with Similar Compounds

    trans-3,4-Dihydroxyselenolane: Similar to trans-3,4-Dihydroxythiolane, this compound contains a selenolane ring instead of a thiolane ring.

    3,4-Dihydroxy- trans -stilbene: This compound is a derivative of stilbene and exhibits antioxidant properties.

Uniqueness: this compound is unique due to its strong and selective oxidizing properties, which make it valuable for studying oxidative folding pathways of proteins. Its ability to form disulphide bonds rapidly and quantitatively sets it apart from other disulphide reagents, such as oxidized dithiothreitol and glutathione .

Properties

CAS No.

2657-70-7

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

(3S,4S)-thiolane-3,4-diol

InChI

InChI=1S/C4H8O2S/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1

InChI Key

WONPWMKTZAPWSP-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H]([C@@H](CS1)O)O

Canonical SMILES

C1C(C(CS1)O)O

Origin of Product

United States

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